L-Lysine, L-prolyl-L-alanyl-

Thrombolysis Fibrinolytic peptides P6A metabolism

L-Lysine, L-prolyl-L-alanyl- (CAS 532959-76-5), systematically designated H-Pro-Ala-Lys-OH and abbreviated as PAK, is a synthetic tripeptide (C₁₄H₂₆N₄O₄, MW 314.38 g/mol) composed of L-proline, L-alanine, and L-lysine residues. It was originally identified as an in vivo metabolite of the fibrinogen Bβ-chain degradation product P6A (Ala-Arg-Pro-Ala-Lys-OH, ARPAK) via HPLC/ESI/MS analysis of mouse blood.

Molecular Formula C14H26N4O4
Molecular Weight 314.38 g/mol
CAS No. 532959-76-5
Cat. No. B8672390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine, L-prolyl-L-alanyl-
CAS532959-76-5
Molecular FormulaC14H26N4O4
Molecular Weight314.38 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C14H26N4O4/c1-9(17-13(20)10-6-4-8-16-10)12(19)18-11(14(21)22)5-2-3-7-15/h9-11,16H,2-8,15H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1
InChIKeyFYQSMXKJYTZYRP-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Ala-Lys-OH (CAS 532959-76-5) Procurement Guide: Thrombolytic Tripeptide Pharmacophore Derived from Fibrinogen Degradation


L-Lysine, L-prolyl-L-alanyl- (CAS 532959-76-5), systematically designated H-Pro-Ala-Lys-OH and abbreviated as PAK, is a synthetic tripeptide (C₁₄H₂₆N₄O₄, MW 314.38 g/mol) composed of L-proline, L-alanine, and L-lysine residues [1]. It was originally identified as an in vivo metabolite of the fibrinogen Bβ-chain degradation product P6A (Ala-Arg-Pro-Ala-Lys-OH, ARPAK) via HPLC/ESI/MS analysis of mouse blood [2]. PAK has been established through systematic structure-activity relationship (SAR) studies across multiple independent research groups as the minimal pharmacophore sequence responsible for the thrombolytic activity of P6A and its analogs, with its Pro-Ala-Lys sequence shown to be both compositionally and sequentially specific for biological function [3]. The compound is commercially supplied as a research-grade synthetic peptide for thrombolysis mechanism studies, Cu(II)-coordination chemistry for nanoscale self-assembly applications, and as a validated reference standard in P6A metabolism investigations.

Why Generic Substitution of H-Pro-Ala-Lys-OH (PAK) with Sequence-Scrambled or Residue-Substituted Tripeptides Fails for Thrombolysis Research


Generic substitution of PAK with seemingly similar tripeptides is not viable because the Pro-Ala-Lys sequence possesses stringent composition and sequence specificity that cannot be preserved by simple amino acid replacement. Systematic SAR studies have demonstrated that altering the sequence to Ala-Pro-Lys-OH (APK), substituting the C-terminal Lys with Arg (Pro-Ala-Arg-OH) or nLeu (Pro-Ala-nLeu-OH), or replacing the N-terminal Pro all result in complete collapse of thrombolytic activity [1]. Furthermore, PAK is the only P6A metabolite that exhibits enhanced thrombolytic potency relative to the parent pentapeptide, whereas metabolites lacking the PAK motif (Ala-Arg-Pro-Ala-OH, Ala-Arg-Pro-OH) show no thrombolytic activity whatsoever [2]. The Pro-Ala-Lys sequence is also uniquely responsible for forming the β-turn conformation that serves as the structural basis for target recognition, a feature absent in sequence variants [3]. These findings collectively establish that any tripeptide analog differing in composition, sequence order, or C-terminal residue identity cannot functionally substitute for PAK in thrombolysis-related research applications.

Quantitative Differentiation Evidence for H-Pro-Ala-Lys-OH (PAK) Versus Closest Analogs and Alternatives


PAK Exhibits Enhanced In Vivo Thrombolytic Activity Relative to Parent P6A (ARPAK) in the Rat Arteriovenous Shunt Model

PAK (H-Pro-Ala-Lys-OH) demonstrates superior in vivo thrombolytic potency compared to its parent pentapeptide P6A (Ala-Arg-Pro-Ala-Lys-OH, ARPAK). In the rat neck arteriovenous shunt intubate thrombus dissolving model, PAK produced a more pronounced thrombus weight reduction than ARPAK, establishing that the tripeptide metabolite unexpectedly exceeds the activity of the full-length parent sequence [1]. In contrast, two other P6A metabolites, Ala-Arg-Pro-Ala-OH and Ala-Arg-Pro-OH, exhibited no thrombolytic activity whatsoever in the same in vivo assay, while Arg-Pro-Ala-Lys-OH showed activity comparable to, but not exceeding, P6A [2]. This rank order (PAK > P6A ≈ RPAK >> ARPA, ARP) demonstrates that PAK is uniquely positioned as the most potent naturally derived fragment within the P6A metabolic cascade.

Thrombolysis Fibrinolytic peptides P6A metabolism

The Pro-Ala-Lys Sequence Is Non-Redundant: Sequence Scrambling or Lysine Substitution Abolishes Thrombolytic Activity

Systematic SAR analysis of PAK analogs has rigorously defined the compositional and sequential boundaries required for thrombolytic activity. When the Pro-Ala-Lys sequence is rearranged to Ala-Pro-Lys-OH (sequence scrambling), thrombolytic activity is completely abolished [1]. Similarly, substitution of the C-terminal Lys residue with Arg (Pro-Ala-Arg-OH) or with the isosteric but charge-lacking nLeu (Pro-Ala-nLeu-OH) results in total loss of activity [1]. The same study confirmed that these substitutions in the context of the full-length P6A pentapeptide (e.g., Lys→Arg, Lys→nLeu at position 5) also collapsed activity, confirming that the C-terminal Lys within the PAK motif is irreplaceable [1]. These findings were corroborated by the independent observation that out of 19 P6A analogs synthesized and tested, only those retaining the intact Pro-Ala-Lys sequence exhibited thrombolytic activity, while non-PAK-containing peptides were uniformly inactive [2].

Structure-activity relationship Pharmacophore identification Peptide thrombolytics

Cu(II) Coordination of PAK Yields a ~3000-Fold Enhancement of In Vitro Thrombolytic Activity Compared to Free PAK Peptide

Coordination of H-Pro-Ala-Lys (PAK, 3a) with Cu(II) to form the Cu(II)-PAK complex (3a-Cu) dramatically amplifies thrombolytic potency. In the in vitro thrombolytic assay measuring thrombus weight reduction, free PAK at 375 µM produced thrombus weight reductions ranging from 17.48 mg to 33.3 mg, whereas the Cu(II)-PAK complex at a 3750-fold lower concentration of 0.1 µM achieved comparable reductions ranging from 25.28 mg to 29.17 mg [1]. This corresponds to an approximately 3000-fold increase in potency. CuCl₂ alone at 3.75 mM produced a reduction of 22.31 mg, statistically equivalent to the NS control (21.08 mg), confirming that the activity enhancement arises specifically from coordination rather than from free Cu(II) ions [1]. Five analog complexes (Cu(II)-Pro-Ala-AA, where AA = Val, Phe, Ser, Glu, His) were also prepared; all showed similar potency enhancement, but Cu(II)-PAK (3a-Cu) and Cu(II)-Pro-Ala-His (3f-Cu) were identified as the most potent variants, attributed to their ability to form intramolecular hydrogen bonds and their smaller nanoparticle diameters (235.35 nm and 253.62 nm, respectively, at 30 min) [1].

Metallopeptide coordination chemistry Nanoscale self-assembly Thrombolytic nanomedicine

Cu(II) Coordination to PAK Confers Additional Vasodilation Activity Absent in Free PAK Peptide

Beyond thrombolytic activity enhancement, Cu(II) coordination endows PAK with vasodilatory function not present in the free peptide. In the rat aortic strip assay using noradrenaline (NE) as the constriction agent, Cu(II)-PAK (3a-Cu) exhibited an EC₅₀ for inhibition of NE-induced vasoconstriction in the range of 1.0–5.7 µM, whereas free PAK peptides (3a-f) showed EC₅₀ values ranging from 84.6 µM to 116.5 µM [1]. CuCl₂ alone exhibited an EC₅₀ exceeding 10.0 mM, confirming that neither free peptide nor free Cu(II) ions contribute meaningfully to the vasodilation effect [1]. This represents an approximately 15- to 117-fold improvement in vasodilatory potency through coordination. Among the six complexes tested, Cu(II)-PAK (3a-Cu) and Cu(II)-Pro-Ala-His (3f-Cu) again demonstrated the most favorable activity profiles, consistent with their smaller nanoparticle size and hydrogen-bonding capacity identified in structural analyses [1].

Vasodilation Dual-action thrombolytics Metallopeptide pharmacology

PAK Demonstrates Faster Euglobulin Clot Lysis Than Urokinase (UK), Indicating Rapid-Onset Fibrinolytic Action

In the euglobulin clot lysis time (ECLT) assay, a standard clinical measure of fibrinolytic activity, PAK (Pro-Ala-Lys-OH) and its related active metabolites produced significantly shorter clot lysis times than urokinase (UK), the clinically used thrombolytic agent employed as a positive control [1]. This was observed alongside P6A and Arg-Pro-Ala-Lys-OH, both of which also showed shorter ECLT than UK, while the inactive metabolites Ala-Arg-Pro-Ala-OH and Ala-Arg-Pro-OH did not produce measurable clot lysis acceleration [1]. The ECLT assay was performed using rabbit euglobulin fraction precipitated at pH 5.7 with acetic acid, resuspended in barbital buffer (pH 7.8, containing 1.66 mM CaCl₂, 0.68 mM MgCl₂, and 93.96 mM NaCl), with peptides added to the euglobulin clots and lysis time monitored [2]. The faster lysis kinetics relative to UK demonstrate that PAK operates through a rapid mechanism that is not rate-limited by the same factors governing UK-mediated plasminogen activation.

Fibrinolysis assay Euglobulin clot lysis time Thrombolytic speed of action

PAK Sequence Is the Sole Structural Determinant of the β-Turn Conformation Required for Thrombolytic Target Recognition

NMR solution structure determination of 12 P6A analogs revealed that the Pro-Ala-Lys (PAK) sequence is uniquely responsible for forming the β-turn structure that serves as the molecular recognition element for thrombolytic activity. Among the 19 P6A analogs synthesized and tested for thrombolytic activity, only those containing the intact PAK sequence adopted the well-defined β-turn conformation, and only PAK-containing peptides exhibited thrombolytic activity in both in vitro and in vivo assays [1]. The β-turn is proposed to function as a binding head, with the protruding positively charged lysine side chain acting as the key pharmacophoric element for target site recognition, likely via electrostatic interaction with negatively charged domains on fibrin or plasminogen [1]. The N-terminal residue was also identified as critical, with PAK-containing peptides achieving thrombolysis through a plasminogen-dependent pathway [1]. Non-PAK-containing analogs did not form the β-turn and were uniformly inactive, establishing a direct conformation-activity correlation.

NMR solution structure β-turn conformation Peptide pharmacophore modeling

Optimal Research and Industrial Application Scenarios for H-Pro-Ala-Lys-OH (CAS 532959-76-5)


Thrombolytic Oligopeptide Drug Discovery: PAK as the Minimal Pharmacophore Lead Compound

PAK serves as the validated minimal pharmacophore for P6A-derived thrombolytic drug discovery programs. Its enhanced in vivo potency relative to the parent pentapeptide P6A [1], combined with its smaller molecular size (MW 314.38 vs ~600 Da for P6A), makes it an attractive lead scaffold for medicinal chemistry optimization. Researchers can use PAK as a starting point for N-terminal modifications, cyclization strategies, or conjugation with targeting moieties, as established by the carboline-3-carboxylic acid modification studies referenced in the P6A literature [2]. The sequence-specificity data ensure that any SAR campaign built on PAK will not be confounded by inactive sequence variants, and the β-turn structural template provides a rational basis for conformational constraint approaches [3].

Cu(II)-Metallopeptide Nanomedicine Development: Self-Assembling Thrombolytic Nanoparticles

PAK is the reference peptide for developing Cu(II)-coordinated thrombolytic nanomedicines with dual thrombolytic and vasodilatory activities. The established coordination protocol (Cu(II) binding via {NH, N⁻, 2CO} mode), validated characterization methods (UV d-d transition at 520–560 nm, CD charge transfer at ~310 nm, ESI-MS molecular ion confirmation), and quantified performance metrics (~3000-fold in vitro potency increase, ~10-fold in vivo potency increase, EC₅₀ for vasodilation of 1.0–5.7 µM) provide a complete methodological framework [1]. The nanoparticle characterization data (diameter 235.35 nm at 30 min, zeta potential −12.89 to −18.86 mV, stability over 8 days) enable quality control benchmarking for nanomedicine formulation development [1].

Fibrinolytic Mechanism Studies: PAK as a Reference Standard for Plasminogen-Dependent Thrombolysis Assays

PAK is an essential reference compound for studying plasminogen-dependent fibrinolysis mechanisms. Its demonstrated activity through a plasminogen-dependent pathway [1] and its fast euglobulin clot lysis kinetics exceeding those of UK [2] position it as a mechanistic probe for dissecting plasminogen activation pathways distinct from those engaged by tPA, UK, or streptokinase. The well-characterized euglobulin clot lysis assay protocol (rabbit euglobulin fraction, pH 5.7 acetic acid precipitation, barbital buffer pH 7.8) provides a reproducible experimental framework for comparing novel thrombolytic candidates against a validated PAK baseline [2].

Peptide Self-Assembly and Nanostructure Research: Cu(II)-PAK as a Model System

Cu(II)-PAK represents a well-characterized model system for studying metal-ion-induced peptide self-assembly into bioactive nanoparticles. The comprehensive physicochemical characterization available—including TEM-verified nanoparticle morphology (spherical particles, 15–50 nm in dry powder form), dynamic light scattering size distributions, zeta potential stability profiles, and UV/CD spectroscopic coordination confirmation—makes Cu(II)-PAK an ideal reference system for investigating the relationship between coordination geometry, self-assembly behavior, and biological activity in metallopeptide nanosystems [1]. Researchers developing other metal-peptide therapeutic platforms can use the Cu(II)-PAK dataset as a methodological template for characterizing their own systems [1].

Quote Request

Request a Quote for L-Lysine, L-prolyl-L-alanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.